N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound with a unique structure that includes a benzo[d]oxazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions. The final step involves the methylation of the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may find applications in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in downstream effects on cellular pathways. For example, the compound might inhibit an enzyme involved in the production of reactive oxygen species, thereby reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-methyl-2-oxo-2-phenylacetamide: This compound shares the N-methyl and acetamide groups but has a phenyl ring instead of the benzo[d]oxazole and piperidine rings.
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound has a chromene ring and a carboxamide group, making it structurally similar but with different functional groups.
Uniqueness
N-methyl-2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to its combination of a benzo[d]oxazole ring, a piperidine ring, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-2-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S2/c1-17-15(20)10-27(22,23)11-5-7-19(8-6-11)28(24,25)12-3-4-14-13(9-12)18(2)16(21)26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNSEHBQADKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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